molecular formula C8H14O4S2 B11945040 1,4-Bis(ethenylsulfonyl)butane CAS No. 3088-17-3

1,4-Bis(ethenylsulfonyl)butane

Cat. No.: B11945040
CAS No.: 3088-17-3
M. Wt: 238.3 g/mol
InChI Key: HGLPVMBQJHDEJY-UHFFFAOYSA-N
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Description

1,4-Bis(ethenylsulfonyl)butane is a sulfonyl-containing organic compound characterized by two ethenylsulfonyl (-SO₂-CH=CH₂) groups attached to a butane backbone. For example, 1,4-bis(benzylsulfonyl)butane (CAS: N/A) is synthesized via oxidation of 1,4-bis(benzylthio)butane using hydrogen peroxide , suggesting analogous synthetic routes for sulfonyl derivatives. Compounds like 1,4-Bis(methylsulfonyl)butane (CAS: 7040-87-1; molecular formula: C₆H₁₄O₄S₂) share the sulfonyl functional group and are utilized in industrial and pharmaceutical research .

Properties

CAS No.

3088-17-3

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

IUPAC Name

1,4-bis(ethenylsulfonyl)butane

InChI

InChI=1S/C8H14O4S2/c1-3-13(9,10)7-5-6-8-14(11,12)4-2/h3-4H,1-2,5-8H2

InChI Key

HGLPVMBQJHDEJY-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCCCS(=O)(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene can be achieved through various methods. One common approach involves the reaction of alkenes with sodium sulfinates in the presence of a catalyst such as copper(I) iodide (CuI) and a ligand like bipyridine (bpy). The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process .

Industrial Production Methods

Industrial production of vinyl sulfones, including 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene, often involves electrochemical sulfonylation reactions. These reactions use sodium arylsulfinates as sulfonylating reagents, with a catalytic amount of potassium iodide (KI) as a redox mediator and tetrabutylammonium tetrafluoroborate (Bu4NBF4) as the electrolyte .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols and amines can react with the vinyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Thiol or amine-substituted products.

Mechanism of Action

The mechanism of action of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene involves its reactivity with thiol groups in proteins. The vinyl sulfone group reacts with the thiolate anion of cysteine residues in enzymes, forming a covalent bond and inactivating the enzyme. This reaction is irreversible and leads to the formation of a stable sulfonylated enzyme complex .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sulfonyl-Containing Derivatives

(a) 1,4-Bis(methylsulfonyl)butane (CAS: 7040-87-1)
  • Structure : Features methylsulfonyl (-SO₂-CH₃) groups instead of ethenylsulfonyl.
  • Applications : Used as a crosslinking agent in polymers and pharmaceuticals. Industrial suppliers highlight its role in high-performance adhesives and coatings .
  • Synthesis : Produced via sulfonation of butane derivatives, with purity levels up to 90% in industrial grades .
(b) 1,4-Bis(benzylsulfonyl)butane
  • Structure : Benzylsulfonyl (-SO₂-C₆H₅CH₂) substituents.
  • Reactivity : Exhibits stability under oxidative conditions, with a 77% yield in synthesis via hydrogen peroxide oxidation .
  • Applications: Potential use in specialty polymers due to its rigid aromatic groups.
(c) 1,4-Bis(2-hydroxyethylthio)butane (CAS: 7425-93-6)
  • Structure : Contains thioether (-S-) and hydroxyl (-OH) groups.
  • Safety : Classified under GHS regulations with stringent handling requirements due to its reactivity .
  • Applications : Intermediate in synthesizing sulfur-containing polymers and surfactants.

Phosphine- and Phosphonium-Based Analogues

(a) 1,4-Bis(diphenylphosphino)butane (CAS: N/A)
  • Structure: Diphenylphosphino (-P(C₆H₅)₂) groups.
  • Applications : Widely used as a ligand in transition metal catalysts (e.g., rhodium complexes for hydrogenation reactions) .
  • Market Trends : Projected growth in demand for catalysts in pharmaceuticals and agrochemicals .
(b) 1,4-Bis(triphenylphosphonio)butane
  • Structure : Cationic triphenylphosphonium groups.
  • Applications : Ionic liquid precursor and stabilizer in photoresist formulations .

Maleimide and Epoxy Derivatives

(a) 1,4-Bis(maleimido)butane (CAS: 28537-70-4)
  • Structure : Maleimide groups enabling thiol-ene click chemistry.
  • Applications : Crosslinker for proteins and polymers in bioconjugation .
  • Properties : High thermal stability (density: 1.4 g/cm³) .
(b) 1,4-Butane Diglycidyl Ether
  • Structure : Epoxy groups for polymerization.
  • Applications : Key component in epoxy resins for coatings and adhesives .

Key Comparative Data Table

Compound CAS Functional Groups Applications Key Properties/Reactivity References
1,4-Bis(ethenylsulfonyl)butane N/A Ethenylsulfonyl Research use High reactivity (inferred) N/A
1,4-Bis(methylsulfonyl)butane 7040-87-1 Methylsulfonyl Polymers, pharmaceuticals Industrial purity: 90%
1,4-Bis(diphenylphosphino)butane N/A Diphenylphosphino Catalysis Ligand in Rh complexes
1,4-Bis(maleimido)butane 28537-70-4 Maleimide Bioconjugation Density: 1.4 g/cm³
1,4-Bis(vinyloxy)-butane 3891-33-6 Vinyloxy Adhesives, coatings Market CAGR driven by automotive

Research Findings and Trends

  • Reactivity : Sulfonyl derivatives like 1,4-bis(methanesulfonyloxy)butane exhibit dissociation tendencies over tautomerization in biochemical media , whereas phosphine derivatives show stability in catalytic cycles .
  • Market Dynamics : 1,4-Bis(vinyloxy)-butane dominates the adhesives sector with a projected CAGR linked to sustainability trends , while phosphine-based catalysts are growing in pharmaceuticals .
  • Synthetic Challenges : Oxidation of thioethers to sulfones (e.g., 1,4-bis(benzylsulfonyl)butane) requires controlled conditions to avoid over-oxidation .

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